molecular formula C8H16N2 B14884724 (4-Amino-4-methylpent-2-yn-1-yl)dimethylamine

(4-Amino-4-methylpent-2-yn-1-yl)dimethylamine

Cat. No.: B14884724
M. Wt: 140.23 g/mol
InChI Key: AZYPXWMEDUKRNM-UHFFFAOYSA-N
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Description

N1,N1,4-Trimethylpent-2-yne-1,4-diamine is an organic compound with the molecular formula C8H16N2 and a molecular weight of 140.22 g/mol . This compound is characterized by the presence of a pent-2-yne backbone with two amino groups substituted at the first and fourth positions, along with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,4-Trimethylpent-2-yne-1,4-diamine typically involves the reaction of appropriate alkyne precursors with amine groups under controlled conditions. One common method involves the alkylation of a pent-2-yne derivative with methylamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N1,N1,4-Trimethylpent-2-yne-1,4-diamine may involve large-scale batch or continuous processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N1,N1,4-Trimethylpent-2-yne-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce more saturated amines .

Scientific Research Applications

N1,N1,4-Trimethylpent-2-yne-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N1,N1,4-Trimethylpent-2-yne-1,4-diamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,4-Trimethylpent-2-yne-1,4-diamine is unique due to its specific alkyne backbone and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-N,1-N,4-trimethylpent-2-yne-1,4-diamine

InChI

InChI=1S/C8H16N2/c1-8(2,9)6-5-7-10(3)4/h7,9H2,1-4H3

InChI Key

AZYPXWMEDUKRNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CCN(C)C)N

Origin of Product

United States

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